molecular formula C16H16N2O2 B5462972 4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE

4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE

Cat. No.: B5462972
M. Wt: 268.31 g/mol
InChI Key: KEUOMKXFXALCJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE typically involves the reaction of 2-methylphenylacetic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes human error .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group allows for hydrogen bonding, enhancing its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

4-[[2-(2-methylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-2-3-5-13(11)10-15(19)18-14-8-6-12(7-9-14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUOMKXFXALCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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